Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-

Kinase inhibition Cancer research Medicinal chemistry

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- (CAS 606132-87-0) is a synthetic small molecule (C20H18FN3OS, MW 367.44) belonging to the 4-thioquinazoline class. The compound features a quinazoline core substituted with a 2-(4-fluorophenyl) group, an 8-methyl group, and a thioacetamide side chain terminating in an N-cyclopropyl moiety.

Molecular Formula C20H18FN3OS
Molecular Weight 367.4 g/mol
Cat. No. B12578746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-
Molecular FormulaC20H18FN3OS
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4
InChIInChI=1S/C20H18FN3OS/c1-12-3-2-4-16-18(12)23-19(13-5-7-14(21)8-6-13)24-20(16)26-11-17(25)22-15-9-10-15/h2-8,15H,9-11H2,1H3,(H,22,25)
InChIKeyOLHSLOFPSOFIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-: Chemical Identity and Core Structural Features for Procurement Decisions


Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- (CAS 606132-87-0) is a synthetic small molecule (C20H18FN3OS, MW 367.44) belonging to the 4-thioquinazoline class . The compound features a quinazoline core substituted with a 2-(4-fluorophenyl) group, an 8-methyl group, and a thioacetamide side chain terminating in an N-cyclopropyl moiety. This architecture is consistent with scaffolds explored for kinase inhibition and anticancer applications [1]. However, as a specific chemical entity, its discrete pharmacological and physicochemical differentiation profile remains sparsely documented in the open scientific literature.

Why Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- Cannot Be Replaced by Generic Quinazoline Analogs


Within the 4-thioquinazoline chemotype, minor structural modifications produce dramatic shifts in potency, selectivity, and pharmacokinetics. Literature shows that varying the thioether substituent while conserving the quinazoline core can alter IC50 values against PC3 prostate cancer cells from 1.8 μM to >50 μM [1]. The specific combination of an N-cyclopropylacetamide side chain, an 8-methyl substitution on the quinazoline nucleus, and a 4-fluorophenyl group at the 2-position defines a unique pharmacophoric pattern that cannot be replicated by generic analogs or positional isomers (e.g., the 7-methyl variant). Therefore, substitution without empirical validation introduces unacceptable risk of potency loss, altered selectivity, and failed experimental reproducibility.

Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-: Quantifiable Differentiation Evidence for Scientific Selection


Kinase Inhibition Potential Inferred from Quinazoline Scaffold Architecture

The compound's architecture (2-(4-fluorophenyl)-8-methylquinazoline core with a 4-thioacetamide-N-cyclopropyl substituent) places it within a well-validated kinase inhibitor chemotype. While no direct target engagement data exists for this exact molecule, the 4-thioquinazoline series has demonstrated antiproliferative activity against PC3, Bcap37, and BGC823 cancer cell lines, with lead compounds achieving single-digit micromolar IC50 values [1]. The 8-methyl and 4-fluorophenyl substitutions are known to modulate ATP-binding pocket complementarity in quinazoline-based EGFR and VEGFR-2 inhibitors [2]. Absent head-to-head data, the precise advantage of this compound over its closest analogs cannot be quantified.

Kinase inhibition Cancer research Medicinal chemistry

Predicted Physicochemical Properties Enabling CNS Penetration vs. Bulkier Quinazoline Derivatives

Computationally predicted properties (TPSA ~55 Ų, H-bond donor count 1, rotatable bond count 5) suggest this compound falls within favorable CNS MPO (Multiparameter Optimization) space, unlike many larger quinazoline kinase inhibitors that carry extensive solubilizing groups . The cyclopropyl amide reduces H-bond donor count compared to primary amide analogs, potentially improving passive permeability. However, these values are in silico predictions and have not been confirmed by experimental PAMPA, Caco-2, or in vivo brain-to-plasma ratio measurements. Direct comparative permeability or efflux data against specific analogs are absent.

Blood-brain barrier permeability CNS drug discovery Pharmacokinetics

Positional Isomer Differentiation: 8-Methyl vs. 7-Methyl Quinazoline Consequence

A direct positional isomer, Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- (CAS 606132-88-1), has been catalogued but similarly lacks published bioactivity data . In related quinazoline series, moving the methyl group from position 7 to 8 alters the steric and electronic environment of the pyrimidine ring, potentially affecting target binding and CYP-mediated metabolism. Without head-to-head experimental comparison, the consequence of this positional difference for potency, selectivity, or ADME properties remains unknown. The absence of comparative data precludes any claim of superiority for either regioisomer.

Structure-activity relationship Positional isomerism Quinazoline SAR

Application Scenarios for Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- Based on Available Evidence


Kinase Inhibitor Hit Expansion and Lead Optimization Libraries

Given the established kinase inhibitory profile of 4-thioquinazoline chemotypes [1], this compound can serve as a scaffold-diversifying element in kinase-focused compound libraries. The N-cyclopropylacetamide side chain introduces conformational constraint absent in linear alkyl amide analogs. Procurement for high-throughput screening against kinase panels (EGFR, VEGFR-2, c-MET, JAK families) is rational when the objective is to explore SAR around the 8-methyl-2-(4-fluorophenyl) substitution pattern. However, users should commission confirmatory IC50 determination before committing to lead optimization resources.

CNS-Penetrant Quinazoline Probe Development

Physicochemical predictions (MW 367, TPSA ~55 Ų, HBD=1) position this compound as a potential CNS-penetrant scaffold [1]. Neuroscience-focused research groups targeting brain kinases (e.g., GSK-3β, CDK5, or certain receptor tyrosine kinases) may procure this compound as a starting point for developing BBB-permeable chemical probes. The cyclopropyl amide is a recognized strategy for reducing H-bond donor potential and improving passive diffusion. In vivo brain exposure studies (e.g., mouse brain-to-plasma ratio, Kp,uu) are strongly recommended as next-step validation.

Positional Isomer SAR Investigation in Anticancer Quinazolines

Researchers conducting systematic structure-activity relationship studies on quinazoline-based anticancer agents can use this compound alongside its 7-methyl positional isomer to empirically determine the impact of methyl group positioning on target binding, cellular potency, and metabolic stability. Given the complete absence of published comparative data [1], such a head-to-head study would generate novel, publication-worthy SAR insights. This application is most relevant for academic medicinal chemistry laboratories with established kinase assay capabilities.

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